o-(1-Propylpentyl)phenol (CAS 37631-10-0): Chemical Properties, Synthesis, and Applications in Advanced Formulations
o-(1-Propylpentyl)phenol (CAS 37631-10-0): Chemical Properties, Synthesis, and Applications in Advanced Formulations
Executive Summary
o-(1-Propylpentyl)phenol , also systematically known as 2-(octan-4-yl)phenol, is a highly specialized, sterically hindered branched alkylphenol. While linear and para-substituted alkylphenols (like p-nonylphenol) dominate the bulk surfactant market, ortho-branched isomers offer unique physicochemical behavior. The presence of the bulky 1-propylpentyl group adjacent to the phenolic hydroxyl group restricts intermolecular hydrogen bonding, alters receptor binding affinities, and provides distinct advantages in the synthesis of specialized antioxidants, lipophilic drug delivery vehicles, and non-ionic surfactants.
This whitepaper provides a comprehensive technical guide to its structural chemistry, synthetic methodologies, toxicological profile, and analytical quantification, grounded in field-proven protocols.
Structural Chemistry & Physicochemical Profiling
The defining feature of o-(1-propylpentyl)phenol is its steric environment. The attachment of an 8-carbon branched chain (a pentyl backbone with a propyl group at the C1 attachment point) at the ortho position forces the molecule into a conformation that partially shields the -OH group.
This shielding effect has profound thermodynamic consequences. Compared to unhindered phenols, o-(1-propylpentyl)phenol exhibits a lower boiling point and reduced water solubility because it cannot efficiently participate in extensive intermolecular hydrogen-bonded networks. Instead, it acts primarily as a hydrogen-bond donor in highly localized interactions, increasing its overall lipophilicity (LogP) [1].
Quantitative Physicochemical Data
| Property | Value | Causality / Scientific Significance |
| CAS Registry Number | 37631-10-0 | Unique identifier for the specific ortho-branched isomer [2]. |
| Molecular Formula | C₁₄H₂₂O | Standard alkylphenol composition (Phenol + C₈H₁₆). |
| Molecular Weight | 206.32 g/mol | Dictates membrane permeability characteristics. |
| Density (20°C) | ~0.935 - 0.950 g/cm³ | Typical for branched alkylphenols; lower than unsubstituted phenol due to the bulky aliphatic chain [3]. |
| Boiling Point | 277 - 297 °C | Lower than equivalent para-isomers due to intramolecular steric shielding preventing bulk H-bonding [4]. |
| LogP (Octanol/Water) | ~4.8 | High lipophilicity; drives its partitioning into lipid bilayers and hydrophobic receptor pockets. |
Synthetic Methodology: Kinetically Controlled Alkylation
The synthesis of ortho-alkylphenols requires precise control over reaction thermodynamics. Standard Friedel-Crafts alkylation of phenol with octan-4-ol using strong Lewis acids (e.g., AlCl₃) at high temperatures yields the thermodynamically stable para-isomer due to lower steric hindrance.
To synthesize o-(1-propylpentyl)phenol, we must operate under kinetic control . By utilizing a macroreticular sulfonic acid resin (like Amberlyst-15) and lower temperatures, the reaction favors the ortho-position, which is electronically activated by the hydroxyl group but requires a catalyst that minimizes thermodynamic equilibration.
Workflow for the kinetically controlled synthesis of o-(1-propylpentyl)phenol.
Protocol 1: Self-Validating Synthesis of o-(1-Propylpentyl)phenol
This system is self-validating via real-time GC-FID monitoring to prevent thermodynamic drift.
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Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 94 g (1.0 mol) of phenol and 15 g of dry Amberlyst-15 catalyst.
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Heating & Addition: Heat the mixture to 80°C. Dropwise, add 130 g (1.0 mol) of octan-4-ol over 2 hours. Causality: Slow addition prevents localized exotherms that would provide the activation energy needed for para-migration.
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In-Process Validation: Extract 0.5 mL aliquots every 60 minutes. Dilute in hexane and analyze via GC-FID. Monitor the ratio of ortho- to para-isomers.
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Quenching: Once the GC-FID trace shows the ortho-isomer peak plateauing (typically around 4 hours), immediately filter the mixture hot to remove the solid Amberlyst-15 catalyst. Causality: Removing the catalyst stops all equilibration, locking in the kinetically favored ortho-product.
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Purification: Subject the crude filtrate to fractional vacuum distillation. Unreacted phenol distills first, followed by the target o-(1-propylpentyl)phenol at ~130-140°C under high vacuum (1-2 mmHg).
Applications in Advanced Formulations
In drug development and formulation science, o-(1-propylpentyl)phenol serves as a critical intermediate:
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Sterically Hindered Surfactants: When subjected to ethoxylation (reacting with ethylene oxide), the resulting non-ionic surfactants exhibit unique cloud points and micellar structures. The bulky ortho-group forces the polyoxyethylene chain into a wider cone angle, creating highly stable, low-foaming emulsions ideal for sensitive biologic formulations.
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Antioxidant Precursors: Similar to Butylated Hydroxytoluene (BHT), the steric bulk around the phenolic oxygen allows the molecule to form stable phenoxy radicals. It acts as a radical scavenger, protecting active pharmaceutical ingredients (APIs) from oxidative degradation.
Toxicological Profile & Receptor Modulation
Alkylphenols are widely studied for their potential as endocrine-disrupting chemicals (EDCs) [3]. They act as xenoestrogens by mimicking the structure of 17β-estradiol and binding to the Estrogen Receptor (ER).
However, structural causality plays a massive role here. The para-hydroxyl group is generally required for strong ER binding (mimicking the A-ring of estradiol). Because o-(1-propylpentyl)phenol has an ortho-substituted chain, its binding affinity to the cytosolic ER is significantly weaker than that of p-nonylphenol. While this makes it a safer alternative for certain industrial applications, it still requires rigorous toxicological screening to ensure environmental safety.
Mechanism of Estrogen Receptor (ER) modulation by alkylphenol xenoestrogens.
Analytical Quantification (Self-Validating System)
To detect trace levels of o-(1-propylpentyl)phenol in biological or environmental matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Because the sterically hindered hydroxyl group can cause peak tailing and poor resolution on standard GC columns, derivatization is strictly required.
Protocol 2: GC-MS Quantification via Silylation
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Internal Standard Addition: Spike the raw sample matrix with 50 ng of 4-n-nonylphenol-d4 (deuterated internal standard). Causality: Adding the standard before extraction self-validates the protocol by automatically correcting for any target loss during the extraction phase.
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Solid Phase Extraction (SPE): Pass the sample through a pre-conditioned C18 SPE cartridge. Elute with 5 mL of dichloromethane.
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Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of pyridine. Incubate at 60°C for 30 minutes. Causality: BSTFA replaces the active phenolic proton with a trimethylsilyl (TMS) group, eliminating hydrogen bonding, increasing volatility, and ensuring sharp, Gaussian chromatographic peaks.
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Analysis: Inject 1 µL into the GC-MS (equipped with a DB-5MS column). Monitor the specific mass-to-charge (m/z) ratios for the derivatized target (e.g., [M]⁺ = 278) and the deuterated standard.
References
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PubChem , "o-(1-Propylpentyl)phenol - CID 3015923", National Center for Biotechnology Information. Available at:[Link]
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Danish Environmental Protection Agency (Miljøstyrelsen) , "Releases of selected alkylphenols and alkylphenol ethoxylates and use in consumer products", Environmental Project Reports. Available at: [Link]
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Wageningen University & Research (WUR) , "Chemical study on alkylphenols", WUR eDepot Repository. Available at: [Link]
